1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate
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Overview
Description
1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate typically involves the reaction of 5-amino-1H-indazole with 2,2-dimethylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its maleate salt form .
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-1H-indazol-1-yl)ethanol: Another indazole derivative with similar structural features.
3-(5-amino-1H-indazol-1-yl)piperidine-2,6-dione: A compound with a different functional group but similar indazole core.
Uniqueness
1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropan-1-one moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H19N3O5 |
---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C12H15N3O.C4H4O4/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15;5-3(6)1-2-4(7)8/h4-7H,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GLTHODFTRSIXMR-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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